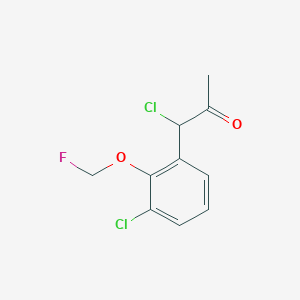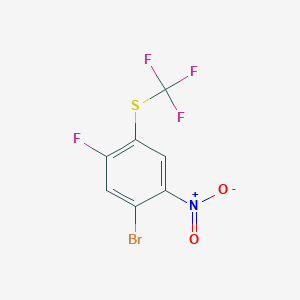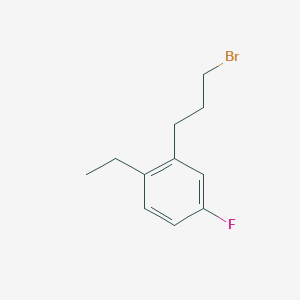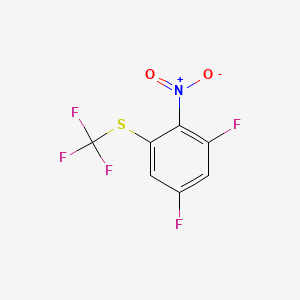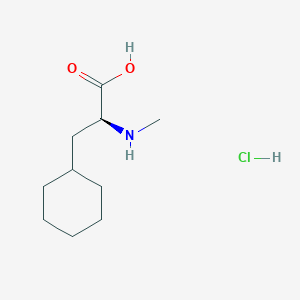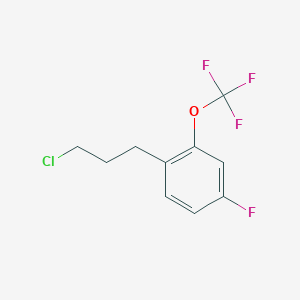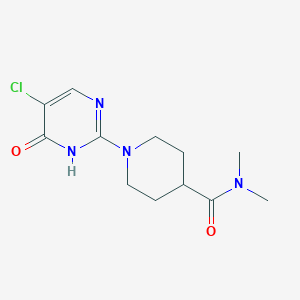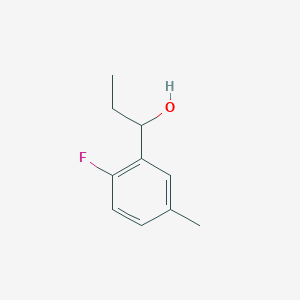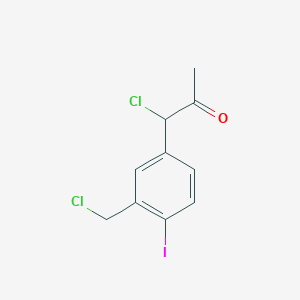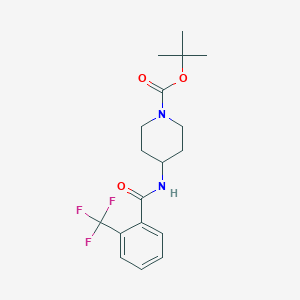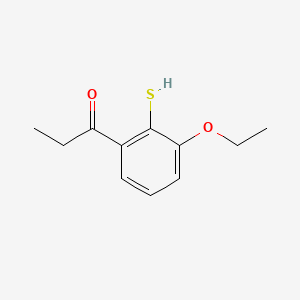
Fmoc-4-phenyl-phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-phenyl-phe-OH, also known as fluorenylmethyloxycarbonyl-4-phenyl-L-phenylalanine, is a derivative of phenylalanine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-phe-OH typically involves the protection of the amino group of 4-phenyl-L-phenylalanine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting 4-phenyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-phenyl-phe-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure. The removal of the Fmoc group results in the formation of the free amino group, which can then participate in further coupling reactions to extend the peptide chain .
Aplicaciones Científicas De Investigación
Fmoc-4-phenyl-phe-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fmoc-4-phenyl-phe-OH primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of 4-phenyl-L-phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be easily removed under basic conditions, allowing the amino group to participate in peptide coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-4-phenyl-phe-OH but lacks the additional phenyl group.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group instead of a phenyl group.
Fmoc-4-fluoro-L-phenylalanine: Contains a fluoro group instead of a phenyl group.
Uniqueness
This compound is unique due to the presence of an additional phenyl group, which can influence the hydrophobicity and steric properties of the resulting peptides. This can affect the folding and stability of the peptides, making it a valuable tool in the design of peptide-based drugs and biomaterials .
Propiedades
Fórmula molecular |
C33H30N2O6 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39)/t29-,30-/m0/s1 |
Clave InChI |
FHGMXAJOAFVNDV-KYJUHHDHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



